molecular formula C6H4BrClO2S B119516 4-Bromobenzenesulfonyl chloride CAS No. 98-58-8

4-Bromobenzenesulfonyl chloride

Cat. No.: B119516
CAS No.: 98-58-8
M. Wt: 255.52 g/mol
InChI Key: KMMHZIBWCXYAAH-UHFFFAOYSA-N
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Description

4-Bromobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4BrClO2S. It is a white to beige crystalline powder that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzenesulfonyl chloride can be synthesized through the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent such as chloroform or dichloromethane, and thionyl chloride is added gradually. The reaction mixture is then heated to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Preparation

4-Bromobenzenesulfonyl chloride is synthesized through the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl2_2). The reaction typically occurs under reflux conditions in solvents such as chloroform or dichloromethane, leading to high yields of the desired product.

Organic Synthesis

This compound is primarily used as an activating agent in the synthesis of various organic compounds:

  • Oligonucleotide Synthesis : It plays a significant role in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides, facilitating the formation of phosphotriester linkages .
  • Sulfonamide Formation : The compound is employed for the N-protection of amines, yielding sulfonamides that are essential intermediates in the development of biologically active molecules .

Pharmaceutical Chemistry

In pharmaceutical applications, this compound is utilized to synthesize active pharmaceutical ingredients (APIs) and intermediates:

  • Drug Development : It is involved in creating compounds that act on various biological targets, including angiotensin II receptor antagonists, which are vital for managing hypertension.
  • Synthesis of Complex Molecules : The compound is also used in the preparation of other pharmaceuticals by introducing sulfonyl groups into target molecules, enhancing their biological activity .

Materials Science

Recent studies have highlighted its role in improving material properties:

  • Perovskite Solar Cells : this compound has been reported to modify perovskite films, significantly improving their crystal quality and reducing nonradiative recombination. This modification leads to enhanced power conversion efficiency in solar cells .

Case Study 1: Oligonucleotide Synthesis

In a study focused on oligonucleotide synthesis, this compound was used to activate nucleotides for efficient coupling reactions. The resulting oligonucleotides exhibited improved yields and purity compared to traditional methods .

Case Study 2: Perovskite Solar Cells

A recent investigation demonstrated that incorporating this compound into perovskite solar cells resulted in a champion power conversion efficiency of 21.84%. The study showed that this compound effectively passivated surface defects, leading to enhanced device performance over extended periods .

Mechanism of Action

The mechanism of action of 4-bromobenzenesulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an intermediate to introduce sulfonyl groups into other molecules .

Comparison with Similar Compounds

4-Bromobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

  • 4-Chlorobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization, making it a versatile intermediate in organic synthesis .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-bromobenzenesulfonyl chloride in laboratory settings?

Researchers must use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact, as the compound causes severe burns and eye damage . Work should be conducted in a well-ventilated area, and spills must be contained using absorbent materials. Storage requires a cool (2–8°C), dry environment in sealed containers to prevent decomposition .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm molecular structure (e.g., aromatic proton environments and sulfonyl group integration) .
  • Mass spectrometry (MS) : For molecular weight verification (255.52 g/mol) and fragmentation patterns .
  • Melting point analysis : Consistent with literature values (74–77°C) to assess purity .

Q. How can researchers purify this compound to achieve >98% purity?

Recrystallization from non-polar solvents (e.g., hexane) is effective due to its crystalline nature . Chromatographic methods (e.g., silica gel) may resolve impurities like 4,4'-dibromodiphenyl sulfone, which should be ≤0.2% as per technical specifications .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in palladium-catalyzed desulfitative cross-coupling reactions?

The bromine atom enhances electrophilicity at the sulfonyl group, facilitating oxidative addition with Pd(0) catalysts. In Heck-type reactions, this enables regioselective coupling with alkenes (e.g., styrene) to form E-alkenes in 70–85% yields. The bromine also stabilizes intermediates, allowing retention of the C–Br bond for downstream functionalization .

Q. What experimental conditions optimize this compound as an activating agent in phosphotriester oligonucleotide synthesis?

  • Catalyst : Use mesitylene- or triisopropylbenzenesulfonyl chloride as co-activators to enhance coupling efficiency.
  • Solvent : Anhydrous pyridine or dichloromethane minimizes hydrolysis.
  • Temperature : Reactions at 0–4°C reduce side reactions while maintaining activation of phosphate groups .

Q. How can researchers resolve contradictions in reported reactivity data for sulfonylation reactions?

Discrepancies in yields (e.g., 21% vs. 70–85% in Heck reactions ) arise from variables such as:

  • Substrate electronic effects : Electron-deficient alkenes (e.g., acrylates) exhibit higher reactivity.
  • Catalyst loading : Pd(OAc)2 at 5 mol% improves turnover compared to lower concentrations.
  • Additives : Bases like K2CO3 mitigate acid byproducts, enhancing stability .

Q. Key Considerations for Experimental Design

  • Hydrolytic Sensitivity : Avoid aqueous solvents; use anhydrous conditions to prevent decomposition into 4-bromobenzenesulfonic acid .
  • Regioselectivity : In cross-couplings, steric effects dominate over electronic effects due to the planar sulfonyl group .
  • Safety : Always include quenching protocols (e.g., sodium bicarbonate) for residual reagent .

Properties

IUPAC Name

4-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMHZIBWCXYAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059173
Record name Benzenesulfonyl chloride, 4-bromo-
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Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-58-8
Record name 4-Bromobenzenesulfonyl chloride
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Record name p-Bromobenzenesulfonyl chloride
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Record name 4-Bromobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-bromo-
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Record name Benzenesulfonyl chloride, 4-bromo-
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Record name 4-bromobenzenesulphonyl chloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromobenzenesulfonyl chloride
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4-Bromobenzenesulfonyl chloride

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